2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide
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Description
The compound “2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide” is likely to be an organic compound containing a chloro group (-Cl), a methoxyacetyl group (-COCH3), and an azetidine ring (a four-membered nitrogen-containing ring). The presence of these functional groups could give the compound certain chemical properties, such as reactivity towards nucleophiles (due to the chloro group) and potential for hydrogen bonding (due to the amide group) .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, as well as the introduction of the chloro, methoxyacetyl, and amide groups. This could be achieved through a variety of synthetic methods, depending on the starting materials available .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring is likely to adopt a puckered conformation due to the strain of the four-membered ring. The chloro, methoxyacetyl, and amide groups would be arranged around this ring .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The chloro group could be displaced by a nucleophile in a substitution reaction, while the amide group could participate in condensation or hydrolysis reactions. The reactivity of the compound could also be influenced by the strain of the azetidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (such as the amide group) could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety. Proper precautions should be taken when handling and storing the compound to minimize these risks .
Future Directions
The future research directions for this compound could involve further studies of its synthesis, properties, and potential applications. For example, if the compound shows promising biological activity, it could be developed into a new drug. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
Properties
IUPAC Name |
2-chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3/c1-9(11-7(13)3-10)5-12(6-9)8(14)4-15-2/h3-6H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKYHVYZWVOMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)COC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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